Home > Products > Screening Compounds P83592 > alpha-Thiodeoxyguanosine
alpha-Thiodeoxyguanosine - 2133-81-5

alpha-Thiodeoxyguanosine

Catalog Number: EVT-10894155
CAS Number: 2133-81-5
Molecular Formula: C10H13N5O3S
Molecular Weight: 283.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-Thiodeoxyguanosine is classified as a thiopurine, a group of compounds known for their sulfur-containing structures. It is synthesized from 6-thioguanine, which serves as a precursor. The compound has applications in various scientific fields, including genetic research and therapeutic development, particularly in studies involving nucleic acid interactions and modifications.

Synthesis Analysis

The synthesis of alpha-Thiodeoxyguanosine involves several key steps that require careful control to prevent oxidation and hydrolysis of the thione functionality. A common method includes:

  1. Protection Strategy: Utilizing protecting groups such as cyanoethyl for the thione and phenoxyacetyl for the exocyclic amino group to safeguard the compound during synthesis.
  2. Deprotection: The deprotection process typically employs a mixture of sodium hydroxide and sodium hydrogen sulfide, which allows for selective removal of protecting groups without converting alpha-Thiodeoxyguanosine back to deoxyguanosine .
  3. Incorporation into Oligonucleotides: The modified nucleoside can be incorporated into oligonucleotides using standard phosphoramidite chemistry, allowing researchers to study its biological activity and structural properties .
Molecular Structure Analysis

Alpha-Thiodeoxyguanosine features a unique molecular structure characterized by:

  • Base Structure: The guanine base modified with a sulfur atom at the 6-position.
  • Sugar Component: It contains a deoxyribose sugar, typical for nucleosides found in DNA.
  • Molecular Formula: C₁₁H₁₃N₅O₄S.

The presence of sulfur alters the electronic properties of the nucleoside, which can affect hydrogen bonding and base pairing mechanisms within DNA structures.

Chemical Reactions Analysis

Alpha-Thiodeoxyguanosine participates in various chemical reactions typical of nucleotides, including:

  • Base Pairing: It can form base pairs with complementary nucleotides, although its stability may differ from that of standard deoxyguanosine due to the presence of sulfur.
  • Reactivity with Electrophiles: The thiol group can react with electrophiles, making it useful in biochemical applications where specific reactivity is required.
  • Thermal Stability Studies: Research has shown that incorporating alpha-Thiodeoxyguanosine into DNA can influence thermal stability, necessitating detailed thermodynamic analysis .
Mechanism of Action

The mechanism by which alpha-Thiodeoxyguanosine exerts its effects primarily involves its incorporation into DNA strands. This modification can lead to:

  • Altered Base Pairing Properties: The presence of sulfur can affect hydrogen bonding patterns, potentially leading to mismatches or altered duplex stability.
  • Influence on Enzyme Interactions: Modified nucleotides can impact how DNA polymerases and other enzymes interact with DNA, influencing replication and repair processes.

Data from studies indicate that oligonucleotides containing alpha-Thiodeoxyguanosine exhibit distinct kinetic properties compared to their unmodified counterparts, providing insights into their functional roles in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents, depending on specific formulations.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but sensitive to oxidative environments.
  • Spectroscopic Characteristics: Exhibits unique absorption and emission spectra due to the sulfur modification, which can be analyzed using techniques like fluorescence spectroscopy .

Relevant data indicates that alpha-Thiodeoxyguanosine's incorporation into oligonucleotides affects their physical properties significantly compared to standard nucleotides.

Applications

Alpha-Thiodeoxyguanosine has several important applications in scientific research:

  • Nucleic Acid Research: Used to study the effects of modifications on DNA structure and function.
  • Therapeutic Development: Investigated for potential use in targeted therapies due to its unique reactivity profiles.
  • Biochemical Probes: Serves as a probe in studies examining protein-DNA interactions and structural changes upon binding.
Telomerase-Dependent Mechanisms in Oncogenesis

Telomerase Biology in Cancer Immortalization

Telomerase, a ribonucleoprotein complex comprising telomerase reverse transcriptase (TERT) and telomerase RNA component (TERC), maintains telomeric DNA integrity by adding TTAGGG repeats to chromosome ends. In somatic cells, TERT expression is epigenetically silenced after embryonic development, leading to progressive telomere shortening with each cell division. This shortening acts as a tumor-suppressive mechanism, triggering replicative senescence or apoptosis when telomeres reach a critical length [3] [6]. Approximately 90% of human cancers circumvent this barrier by reactivating telomerase, enabling limitless replication [3] [8].

Cancer cells achieve telomerase reactivation through multiple mechanisms:

  • Transcriptional upregulation: Oncogenic signaling pathways (e.g., MYC, NF-κB, Wnt/β-catenin) induce TERT expression [8] [10].
  • Epigenetic modifications: Hypermethylation of the TERT promoter creates permissive chromatin states [10].
  • Alternative Lengthening of Telomeres (ALT): A recombination-based mechanism observed in 10–15% of tumors, prevalent in sarcomas and astrocytomas [3] [8].

Table 1: Telomerase Regulation in Normal vs. Cancer Cells

Biological ContextTERT ExpressionTelomerase ActivityFunctional Outcome
Embryonic Stem CellsHighConstitutively activeSustained self-renewal
Differentiated Somatic CellsSilencedUndetectableTelomere shortening → Senescence
Cancer CellsReactivatedElevatedTelomere stabilization → Immortalization

Preclinical models demonstrate that TERT reactivation occurs early during malignant transformation. In precancerous lesions like hepatocellular dysplasia or prostatic intraepithelial neoplasia, telomere shortening precedes telomerase activation, creating genomic instability that drives oncogenic mutations [3] [6].

TERT Promoter Mutations as Drivers of Telomerase Activation

Recurrent somatic mutations in the TERT promoter represent the most frequent non-coding mutations in human cancers. Two hotspot mutations, C228T (chr5:1,295,228 C>T) and C250T (chr5:1,295,250 C>T), occur at positions −124 bp and −146 bp upstream of the ATG start site, respectively. These mutations generate identical 11-bp nucleotide sequences (5′-CCCGGAAGGGG-3′) that create de novo binding motifs for ETS (E26 transformation-specific) transcription factors [1] [6] [10].

Molecular Consequences:

  • Enhanced Transcription Factor Recruitment: The mutations facilitate binding of the ETS factor GABPA (GA-binding protein alpha)/GABPB heterotetramer complex. This complex recruits chromatin remodelers and co-activators, significantly increasing TERT transcription [1] [6].
  • Allele-Specific Effects: Mutant alleles show preferential binding by GABPA, while wild-type promoters remain transcriptionally inactive. This explains why heterozygous mutations suffice for oncogenic effects [6] [10].
  • Failure of Developmental Silencing: In genome-edited human embryonic stem cells, TERT promoter mutations do not hyperactivate telomerase in stem cells. However, upon differentiation into somatic lineages (e.g., neurons), mutant cells fail to silence TERT, leading to aberrant telomerase activity and telomere elongation [6].

Table 2: Prevalence and Functional Impact of TERT Promoter Mutations

Cancer TypeMutation FrequencyAssociated Transcription FactorEffect on TERT Expression
Glioblastoma83%GABPA2–4-fold increase
Melanoma71%GABPA2–4-fold increase
Hepatocellular Carcinoma47%Multiple ETS factors1.5–3-fold increase
Bladder Cancer66%GABPA2–5-fold increase

Germline variations in the TERT locus further modulate mutation-driven telomerase activation:

  • The rs2853669 polymorphism (within the native ETS2-binding site) diminishes the survival advantage in TERT-mutant glioblastoma and bladder cancer by reducing mutant promoter responsiveness [1] [4].
  • Risk alleles at rs2736100 and rs2736098 correlate with reduced TERT mutation incidence in hepatocellular carcinoma, indicating genetic background influences mutation selection [4].

Telomere Maintenance as a Therapeutic Vulnerability in Gliomas

Glioblastoma, the most aggressive primary brain tumor, exhibits TERT promoter mutations in >80% of IDH-wildtype cases. These mutations correlate with poor survival, making telomere maintenance machinery a compelling therapeutic target [1] [7].

Emerging Therapeutic Strategies:

  • Telomerase Catalytic Inhibitors:
  • Imetelstat: A 13-mer oligonucleotide complementary to TERC, disrupts telomerase template function. Phase II trials show activity in myeloproliferative neoplasms, with preclinical efficacy in glioma models [3] [8].
  • BIBR1532: A small-molecule non-nucleoside inhibitor targeting TERT’s reverse transcriptase domain. Synergizes with radiation in glioblastoma xenografts by accelerating telomere dysfunction [8].

  • Immunotherapeutic Approaches:

  • SurVaxM: A peptide vaccine targeting survivin, an anti-apoptotic protein overexpressed in TERT-mutant gliomas. A phase IIa trial (NCT02455557) reported median overall survival of 25.9 months in newly diagnosed glioblastoma [7]. The ongoing phase IIb SURVIVE trial (NCT05163080) randomizes 247 patients to SurVaxM/placebo with standard chemoradiation [7].

  • Targeted Radiotherapy:

  • Alpha DaRT (Diffusing Alpha-emitters Radiation Therapy): Intratumoral implants deliver radium-224, generating short-range alpha particles that cause DNA double-strand breaks. FDA recently approved a pilot trial for recurrent glioblastoma (NCT number pending) based on preclinical data showing potent tumor ablation with sparing of healthy brain tissue [2] [5] [9].

Table 3: Telomere-Targeting Therapies in Clinical Development for Glioblastoma

Therapeutic ClassAgentMechanismClinical Trial Status
Telomerase InhibitorImetelstatTERC template antagonistPhase II (myeloid malignancies); Preclinical glioma studies
Cancer VaccineSurVaxMSurvivin-targeted immunotherapyPhase IIb (NCT05163080)
Alpha-Particle RadiotherapyAlpha DaRTLocalized radiation via Ra-224 decayPilot trial FDA-approved (2025)

Combination strategies exploiting synthetic lethality offer particular promise:

  • Telomerase inhibition sensitizes glioma cells to ionizing radiation by preventing telomere healing at radiation-induced breaks [8].
  • Alpha DaRT’s localized cytotoxicity may unmask tumor neoantigens, potentially synergizing with SurVaxM’s adaptive immune activation [5] [7].

The elucidation of telomerase biology and TERT promoter mutations continues to drive innovative therapeutic paradigms for high-grade gliomas and other telomerase-dependent malignancies.

Properties

CAS Number

2133-81-5

Product Name

alpha-Thiodeoxyguanosine

IUPAC Name

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

InChI

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6-/m0/s1

InChI Key

SCVJRXQHFJXZFZ-JKUQZMGJSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.